Methyl 2-(2-aminoethyl)-5-iodobenzoate
Description
Properties
CAS No. |
1131587-32-0 |
|---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
XEZWLKIICXSMQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)CCN |
Origin of Product |
United States |
Preparation Methods
Diazotization-Iodination of Methyl 2-Aminobenzoate Derivatives
One of the most established routes to methyl 2-iodobenzoates involves diazotization of methyl 2-aminobenzoate derivatives followed by substitution with iodide ions. This classical Sandmeyer-type reaction has been adapted for this compound synthesis.
Process Summary:
- Methyl 2-aminobenzoate or methyl 2-(2-aminoethyl)benzoate is reacted with sodium nitrite in strongly acidic conditions (e.g., 98.3% sulfuric acid) to form the diazonium salt.
- After completion of diazotization, potassium iodide aqueous solution is added to substitute the diazonium group with iodine.
- The reaction mixture undergoes separation and purification steps, including centrifugation and washing with sodium sulfite solution to remove iodine residues.
- Final purification by rectification or recrystallization yields this compound.
This method is detailed in a Chinese patent describing the production of methyl 2-iodobenzoate, which can be adapted for the 2-(2-aminoethyl) substituted analogue by starting from the corresponding aminoethyl ester (Patent CN106608823A).
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Methyl 2-(2-aminoethyl)benzoate, NaNO2, H2SO4 (98.3%) | Diazotization | Formation of diazonium salt |
| 2 | Potassium iodide aqueous solution | Iodination (substitution) | Generates 5-iodo derivative |
| 3 | Centrifugation, washing with Na2SO3 | Removal of iodine and impurities | Ensures purity |
| 4 | Rectification/recrystallization | Purification | Final isolation of product |
Multi-Step Halogenation and Functional Group Manipulation
Another approach involves stepwise synthesis starting from methyl anthranilate or methyl 2-aminobenzoate derivatives:
- Iodination: Selective iodination at the 5-position using iodine and oxidizing agents (e.g., potassium iodate or potassium periodate) in acidic media.
- Side Chain Introduction: The 2-(2-aminoethyl) substituent can be introduced either before iodination or via subsequent substitution reactions.
- Hydrolysis and Esterification: If necessary, hydrolysis of intermediates followed by esterification to obtain the methyl ester.
A patent on the preparation of 2-chloro-5-iodobenzoic acid (CN104086361A) outlines a related iodination process starting from methyl anthranilate, involving controlled addition of iodine reagents in mixed solvents, followed by purification steps to isolate iodinated benzoate esters. This method can be adapted for this compound by modifying the substituents accordingly.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| A | Methyl anthranilate, KI, KIO3, methylene dichloride, glacial acetic acid | Controlled iodination | Temperature control critical (45–60 °C) |
| B | Ethanol, methanol solution, reflux | Purification and crystallization | Ensures high purity |
| C | Hydrolysis, filtration, drying | Conversion to desired acid/ester | Final product isolation |
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization-Iodination | Methyl 2-(2-aminoethyl)benzoate | NaNO2, H2SO4 (98.3%), KI aqueous solution | 60–80 | High selectivity, well-established | Requires strong acid, waste handling |
| Multi-step Halogenation | Methyl anthranilate | KI, KIO3, methylene dichloride, acetic acid, reflux | ~80 | High yield, scalable | Multi-step, longer process |
| Direct Iodination (related analog) | o-Toluic acid | Iodine, potassium persulfate, mixed acid solvents | 70–75 | Simpler reagents | Possible regioisomer impurities |
Research and Industrial Considerations
- The diazotization-iodination method is widely used due to its reliability and relatively straightforward purification, but it involves handling hazardous reagents and generates waste streams requiring careful treatment.
- Multi-step iodination with controlled addition of iodine reagents offers improved selectivity and yield, suitable for industrial scale-up.
- Direct iodination methods, while simpler, may lead to regioisomeric impurities and require additional purification steps.
- Process optimization focuses on balancing reaction time, temperature, reagent stoichiometry, and purification to maximize yield and minimize by-products.
Summary and Recommendations
The preparation of this compound is best achieved through diazotization of the corresponding aminoethyl methyl benzoate followed by iodide substitution under acidic conditions, supported by purification steps involving centrifugation and washing. Alternative methods involving controlled iodination of methyl anthranilate derivatives provide complementary routes with high yields and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-aminoethyl)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Amines.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-5-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes key structural features and properties of Methyl 2-(2-aminoethyl)-5-iodobenzoate and its analogs:
*Note: Data for this compound are inferred from structural analogs.
Key Differences and Functional Implications
Substituent Effects on Reactivity: The 2-aminoethyl group in the target compound introduces a primary amine, enhancing nucleophilic reactivity compared to the simpler 2-amino substituent in Methyl 2-amino-5-iodobenzoate. This could facilitate conjugation with electrophilic moieties (e.g., in peptide coupling) . Ethyl vs. Methyl Ester: Ethyl 2-amino-5-iodobenzoate (Ethyl ester, ) likely exhibits higher lipophilicity than its methyl counterparts, impacting solubility and biodistribution.
Synthetic Pathways: Methyl 2-amino-5-iodobenzoate () is synthesized via direct esterification of 5-iodoanthranilic acid, whereas the 2-aminoethyl variant may require additional steps, such as reductive amination or alkylation of a precursor amine. Methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate () involves etherification with ethoxy-oxoethoxy groups, which could stabilize the ester moiety against hydrolysis compared to amino-substituted analogs.
Applications in Radiopharmaceuticals: Iodinated benzoates like Methyl 2-amino-5-iodobenzoate () are precursors for radioiodination. The 2-aminoethyl group in the target compound could enable conjugation to targeting vectors (e.g., peptides) for site-specific radioisotope delivery, similar to guanidinomethyl iodobenzoate derivatives used in protein radiohalogenation ().
Spectroscopic and Analytical Data
- Methyl 2-amino-5-iodobenzoate (): IR and ¹H NMR data confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and ester carbonyl (C=O stretch ~1700 cm⁻¹).
- Ethyl 2-amino-5-iodobenzoate (): Similar spectral features but with ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂).
Biological Activity
Methyl 2-(2-aminoethyl)-5-iodobenzoate, a compound notable for its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. Its biological activities are primarily linked to its interactions with various biological targets, including enzymes and receptors. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a benzoate structure with an iodine atom at the 5-position and an aminoethyl group at the 2-position. The presence of both iodine and amino groups is significant for its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H12I N O2 |
| Molecular Weight | 305.11 g/mol |
| CAS Number | 1131587-32-0 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The iodine atom enhances binding affinity to various receptors, while the aminoethyl group may facilitate interactions with enzymes involved in metabolic pathways.
- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites or allosteric sites, potentially influencing metabolic processes.
- Receptor Binding : It may interact with neurotransmitter receptors or other cell surface proteins, leading to downstream signaling effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest it has potential antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
Anticancer Activity
A study explored the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated significant cytotoxicity at concentrations above 10 µM, with IC50 values suggesting effective inhibition of cell proliferation.
Antimicrobial Effects
In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity.
Comparison with Similar Compounds
The structural similarities between this compound and other iodinated benzoates highlight its unique properties:
| Compound Name | Unique Features |
|---|---|
| Methyl 2-amino-5-iodobenzoate | Lacks the ethylamine side chain; focuses on antimicrobial properties. |
| Methyl 4-(1-aminoethyl)-3-iodobenzoate | Different iodine positioning alters reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
